![molecular formula C26H24N4O4S B2610957 1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)indoline-5-sulfonamide CAS No. 1105207-89-3](/img/structure/B2610957.png)
1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)indoline-5-sulfonamide
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Overview
Description
1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)indoline-5-sulfonamide and its derivatives have been extensively studied for their antibacterial and antifungal properties. Several studies reveal the synthesis of compounds related to this chemical structure and their subsequent evaluation against various microbial strains. For instance, compounds synthesized with structural similarities have shown efficacy against bacteria like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like C. albicans, A. niger, and A. clavatus (Desai et al., 2007), (Vanparia et al., 2013).
Antioxidant Properties
The compound and its derivatives have also been evaluated for their antioxidant properties. Certain derivatives have been found effective as antioxidant additives for lubricating oils, suggesting potential industrial applications (Habib et al., 2014).
Antimicrobial and Pharmacological Activities
Moreover, the compound's derivatives are also explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. Various substituted derivatives of the compound have been synthesized and tested for a broad range of biological and pharmacological activities, demonstrating its potential as a versatile pharmacological agent (Patel et al., 2009).
Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure
Result of action
The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors
properties
IUPAC Name |
1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-16-13-19-14-22(10-12-25(19)29(16)18(3)31)35(33,34)28-20-9-11-24-23(15-20)26(32)30(17(2)27-24)21-7-5-4-6-8-21/h4-12,14-16,28H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMOKDRMZUGSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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